3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in lipid biosynthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, thereby affecting the metabolic processes it regulates
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by this compound affects the fatty acid metabolism pathway . By inhibiting the conversion of acetyl-CoA to malonyl-CoA, the compound can disrupt lipid biosynthesis. This can have downstream effects on various cellular processes that depend on these lipids, potentially leading to altered cell function or viability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In vitro studies have shown that the compound and its derivatives have demonstrated moderate antimicrobial activity, with some products exhibiting good antibacterial and antifungal activity . These effects are likely due to the compound’s impact on lipid biosynthesis, which is essential for the growth and survival of many microorganisms.
Biochemical Analysis
Biochemical Properties
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been shown to interact with various enzymes and proteins. For instance, it has been docked against the acetyl-CoA carboxylase enzyme . This interaction could potentially influence various biochemical reactions within the cell.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its interaction with the acetyl-CoA carboxylase enzyme , it could potentially be involved in lipid metabolism.
Preparation Methods
The synthesis of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step synthetic routes. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons. These intermediates are then subjected to cyclization reactions using reagents such as formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones .
Chemical Reactions Analysis
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a tyrosine kinase inhibitor, which makes it a potential candidate for anticancer drug development.
Biological Research: It has been evaluated for its cytotoxic effects on cancer cell lines, including MCF-7 and HepG-2, and has demonstrated significant antiproliferative activity.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex heterocyclic compounds, which can be applied in material science and pharmaceuticals.
Comparison with Similar Compounds
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:
2-chloro-thieno[2,3-d]pyrimidin-4-amine: This compound also exhibits significant biological activity and has been studied for its antimicrobial properties.
Thieno[3,2-d]pyrimidin-4-ones: These derivatives have diverse biological activities and are synthesized using similar synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a tyrosine kinase inhibitor, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKLYPPMCOHTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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